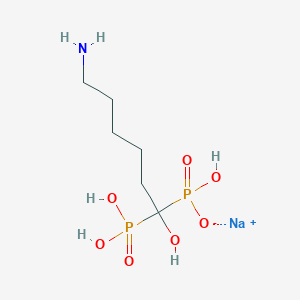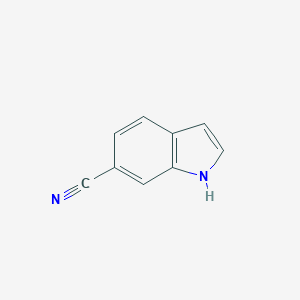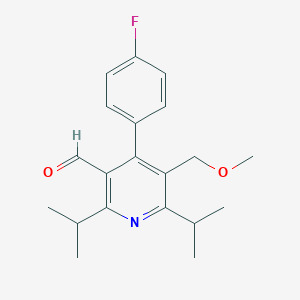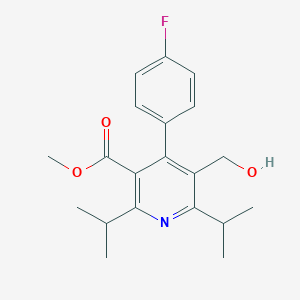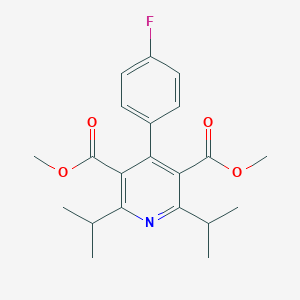
Farnesyl bromide
Übersicht
Beschreibung
Synthesis Analysis
Farnesyl bromide is synthesized efficiently using halide-replacement reagents, specifically Ph_3PBr_2, under typical conditions such as room temperature and the use of benzene as a solvent. The process requires careful preparation to avoid water-induced decomposition of reagents and includes steps to remove by-products such as HBr, highlighting the synthesis's operational ease and high yield potential (Liu Xian-zhang, 2004).
Molecular Structure Analysis
While specific details on the molecular structure analysis of farnesyl bromide were not directly found in the search, the structure of farnesyl bromide, like other farnesyl derivatives, is characterized by its terpene backbone. Terpenes are known for their diverse chemical reactivity and biological activity, which is significantly influenced by their molecular structure.
Chemical Reactions and Properties
Farnesyl bromide undergoes various chemical reactions, including bromo-substitution, to produce farnesylamine through alkylation or by reacting with lithium bis(trimethylsilyl) amide followed by methanolysis. These reactions underscore farnesyl bromide's versatility in forming new chemical bonds and introducing functional groups (G. Coppola & M. Prashad, 1993).
Physical Properties Analysis
The synthesis and handling of farnesyl bromide suggest it has physical properties requiring careful management of reaction conditions, such as solvent dryness and protection from water to prevent reagent decomposition. The physical properties, such as boiling point and solubility, directly influence the synthesis process and the subsequent handling and purification of farnesyl bromide.
Chemical Properties Analysis
Farnesyl bromide's chemical properties enable its use in synthesizing various analogs and derivatives. For example, it has been used to synthesize analogues of farnesyl pyrophosphate, indicating its utility in generating compounds with potential biological activity and chemical investigation (A. Valentijn et al., 1995).
Wissenschaftliche Forschungsanwendungen
-
Protein Prenylation
- Field : Biochemistry
- Application : Farnesyl bromide is used in protein prenylation, a universal covalent post-translational modification found in all eukaryotic cells . This process involves the attachment of a farnesyl group to proteins, which is important for protein-protein binding .
- Method : The prenylation process typically involves enzymes like protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I), which recognize a CaaX motif in proteins .
- Results : Prenylation plays a vital role in the diversification of natural products like flavonoids, coumarins, and isoflavonoids . Many prenylated compounds have been identified as active components in medicinal plants with biological activities .
-
Insecticide Development
- Field : Entomology
- Application : Farnesyl bromide has been studied for its potential use as an insecticide . Specifically, it has been tested against the diamondback moth, Plutella xylostella .
- Method : The toxicity and sublethal concentration (LC 50) of farnesyl bromide were investigated over a period of 96 hours .
- Results : Farnesyl bromide showed significant toxicity against P. xylostella, leading to high mortality rates . It also had negative effects on the development, pupal weight, pupation, adult emergence, female ratio, fecundity, egg hatching rate, and oviposition period of P. xylostella .
-
Synthesis of Prenylated Compounds
Safety And Hazards
Zukünftige Richtungen
Farnesyl bromide and related compounds are being studied for their potential applications in treating various diseases, including cancer . Future studies may explore the relationship between inhibition of farnesylated proteins and clinical antitumor activity . Additionally, the development of new farnesyl transferase inhibitors may provide insight into effective methods for combining these agents with other treatments .
Eigenschaften
IUPAC Name |
(2E,6E)-1-bromo-3,7,11-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFMBFMTJFSEEY-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCBr)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CBr)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Farnesyl bromide | |
CAS RN |
28290-41-7 | |
| Record name | trans,trans-Farnesyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



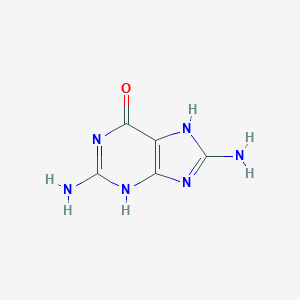


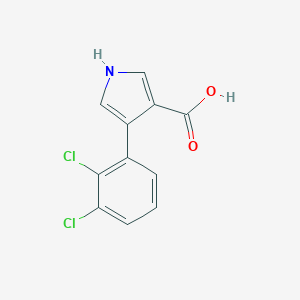

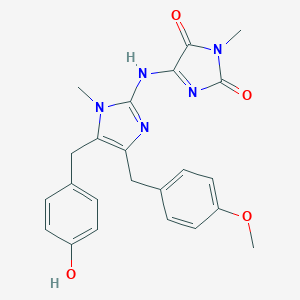
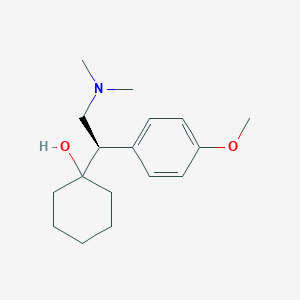
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
